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Abstract: This document provides a comprehensive guide to the determination of enantiomeric

excess (ee) following the chiral resolution of a racemic amine using dibenzoyltartaric acid

(DBTA) as a resolving agent. Detailed protocols for the diastereomeric salt formation, fractional

crystallization, liberation of the enantiomerically enriched amine, and subsequent analysis of

enantiomeric excess via High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic

Resonance (NMR) spectroscopy, and polarimetry are presented. Quantitative data is

summarized in structured tables, and key experimental workflows are visualized using

diagrams.

Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the

separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often

exhibit different pharmacological and toxicological profiles, making the production of

enantiomerically pure compounds a frequent regulatory requirement. One of the most common

methods for resolving racemic amines is through the formation of diastereomeric salts using a

chiral resolving agent like (+)-dibenzoyl-D-tartaric acid ((+)-DBTA).
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The principle of this method lies in the reaction of a racemic amine ((R/S)-amine) with an

enantiomerically pure chiral acid, such as (+)-DBTA, to form a mixture of two diastereomeric

salts: ((R)-amine)-(+)-DBTA and ((S)-amine)-(+)-DBTA. These diastereomers possess different

physical properties, most notably different solubilities in a given solvent system, which allows

for their separation by fractional crystallization.[1] Subsequent treatment of the isolated, less

soluble diastereomeric salt with a base liberates the enantiomerically enriched amine. The

success of this resolution is highly dependent on the choice of solvent and the optimization of

crystallization conditions.[1]

Following the resolution, it is imperative to accurately determine the enantiomeric excess (ee)

of the product. The enantiomeric excess is a measure of the purity of the chiral substance and

is calculated as:

ee (%) = |([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])| x 100

This application note details the protocols for the entire workflow, from resolution to the

determination of enantiomeric excess using three common analytical techniques: chiral HPLC,

NMR spectroscopy, and polarimetry.

Experimental Workflow and Conceptual Overview
The overall experimental workflow for the resolution of a racemic amine with DBTA and

subsequent determination of enantiomeric excess is depicted below.
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Figure 1: Experimental Workflow for Chiral Resolution and ee Determination.
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The logical relationship between the key concepts involved in this process is illustrated in the

following diagram.
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Figure 2: Conceptual Relationship of Chiral Resolution.

Experimental Protocols
The following protocols provide a general guideline. The specific quantities, solvents, and

conditions may need to be optimized for the particular racemic amine being resolved.

Protocol for Chiral Resolution of a Racemic Amine with
(+)-DBTA
This protocol is adapted for a generic primary or secondary amine.

Materials:

Racemic amine

(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

Methanol (or other suitable solvent such as ethanol or acetone)

50% (w/v) Sodium hydroxide (NaOH) solution

Diethyl ether (or other suitable extraction solvent)

Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders, separatory

funnel, Büchner funnel)

Heating plate and magnetic stirrer

Filtration apparatus

Rotary evaporator

Procedure:

Diastereomeric Salt Formation:

In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of (+)-DBTA in a minimal amount of

warm methanol with stirring.

Slowly add 1.0 equivalent of the racemic amine to the warm DBTA solution. An exothermic

reaction may be observed, and the solution may become cloudy.

Gently heat the mixture until a clear solution is obtained.

Fractional Crystallization:

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt

should begin to crystallize.

To maximize crystal formation, the flask can be placed in an ice bath or refrigerator for

several hours or overnight.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold methanol to remove any adhering mother

liquor.

Dry the crystals to a constant weight. This is the enantiomerically enriched diastereomeric

salt.
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Protocol for Liberation of the Enantiomerically Enriched
Amine
Procedure:

Salt Dissolution and Basification:

Transfer the dried diastereomeric salt to a beaker or flask.

Add a sufficient amount of water to dissolve or suspend the salt.

Slowly add 50% NaOH solution while stirring until the pH of the solution is greater than 10

(test with pH paper). This will liberate the free amine from the tartrate salt. The free amine

may appear as an oil or a precipitate.

Extraction:

Transfer the basic aqueous mixture to a separatory funnel.

Extract the aqueous layer with three portions of diethyl ether (or another suitable organic

solvent).

Combine the organic extracts.

Drying and Solvent Removal:

Dry the combined organic extracts over anhydrous sodium sulfate.

Gravity filter the dried solution to remove the drying agent.

Remove the solvent using a rotary evaporator to yield the enantiomerically enriched

amine.

Yield Calculation:

Determine the mass of the recovered amine and calculate the yield.

Determination of Enantiomeric Excess
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Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a highly accurate and precise method for determining enantiomeric excess.[2]

Protocol:

Sample Preparation:

Accurately prepare a solution of the enantiomerically enriched amine in the mobile phase

at a concentration of approximately 1 mg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (Example):

Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like

Chiralpak® or Chiralcel®). The choice of column is critical and depends on the specific

amine.

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount

of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at a wavelength where the amine has strong absorbance (e.g., 254 nm).

Injection Volume: 10 µL.

Data Analysis:

Integrate the peak areas of the two enantiomers in the chromatogram.

Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ +

Area₂)| x 100
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Data Presentation:

Sample

Retention
Time (min) -
Enantiomer
1

Peak Area -
Enantiomer
1

Retention
Time (min) -
Enantiomer
2

Peak Area -
Enantiomer
2

Enantiomeri
c Excess
(%)

Racemic

Amine
8.5 50,000 10.2 50,000 0

Enriched

Amine
8.5 95,000 10.2 5,000 90

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, with the use of a chiral solvating agent (CSA), can be a rapid method for

determining enantiomeric excess.[3]

Protocol:

Sample Preparation:

In an NMR tube, dissolve a known amount of the enantiomerically enriched amine (e.g., 5-

10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-

trifluoroethanol or a BINOL derivative).

Gently shake the NMR tube to ensure thorough mixing.

NMR Data Acquisition:

Acquire a high-resolution ¹H NMR spectrum.

Data Analysis:

The chiral solvating agent will form diastereomeric complexes with the two enantiomers of

the amine, resulting in the splitting of one or more signals in the NMR spectrum.
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Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

Integrate the areas of these two signals.

Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) /

(Integral₁ + Integral₂)| x 100

Data Presentation:

Sample

Chemical
Shift (ppm)
-
Diastereom
er 1

Integral -
Diastereom
er 1

Chemical
Shift (ppm)
-
Diastereom
er 2

Integral -
Diastereom
er 2

Enantiomeri
c Excess
(%)

Racemic

Amine
7.25 1.00 7.28 1.00 0

Enriched

Amine
7.25 1.90 7.28 0.10 90

Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound and can be

used to determine the optical purity, which is often assumed to be equivalent to the

enantiomeric excess.

Protocol:

Sample Preparation:

Accurately weigh a sample of the enantiomerically enriched amine and dissolve it in a

known volume of a suitable solvent (e.g., methanol) in a volumetric flask. The

concentration should be precisely known.

Polarimetry Measurement:

Fill a polarimeter cell of a known path length with the prepared solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8521283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the observed optical rotation (α).

Data Analysis:

Calculate the specific rotation [α] using the formula: [α] = α / (c x l) where:

α = observed rotation in degrees

c = concentration in g/mL

l = path length in decimeters (dm)

Calculate the enantiomeric excess (or optical purity) using the formula: ee (%) =

([α]sample / [α]pure enantiomer) x 100 The specific rotation of the pure enantiomer must

be known from the literature.

Data Presentation:

Sample
Concentr
ation
(g/mL)

Path
Length
(dm)

Observed
Rotation
(α)

Specific
Rotation
[α]

Literature
[α] of
Pure
Enantiom
er

Enantiom
eric
Excess
(%)

Enriched

Amine
0.10 1.0 +3.6° +36° +40° 90

Conclusion
The chiral resolution of racemic amines using (+)-dibenzoyl-D-tartaric acid is a robust and

widely applicable method for obtaining enantiomerically enriched compounds. The successful

implementation of this technique relies on careful optimization of the crystallization conditions.

The subsequent determination of enantiomeric excess is a critical step for quality control and

can be accurately performed using chiral HPLC, NMR spectroscopy, or polarimetry. The choice

of analytical method will depend on the available instrumentation, the nature of the analyte, and

the required level of precision. The protocols and data presentation formats provided in this
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application note offer a comprehensive guide for researchers and professionals in the field of

drug development and fine chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide
Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as
chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Determining Enantiomeric Excess After Resolution of a
Racemic Amine with Dibenzoyltartaric Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8521283#how-to-determine-enantiomeric-excess-
after-resolution-with-dbta]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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